tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate

Description

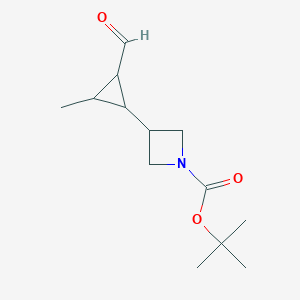

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate (CAS: 2059941-80-7) is a structurally complex organic compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . It features three key structural motifs:

- A tert-butyl carbamate group, which enhances steric protection and stability.

- A four-membered azetidine ring, contributing to conformational rigidity.

- A 2-formyl-3-methylcyclopropyl substituent, which introduces both steric bulk and electrophilic reactivity via the formyl group.

This compound is primarily used in research as a synthetic intermediate for pharmaceuticals and agrochemicals due to its unique reactivity profile .

Properties

CAS No. |

2059941-80-7 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-8-10(7-15)11(8)9-5-14(6-9)12(16)17-13(2,3)4/h7-11H,5-6H2,1-4H3 |

InChI Key |

ORWNVRSMSNRFKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate involves multiple steps. One common method starts with the preparation of azetidine-3-carboxylic acid derivatives. The synthetic route typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through a strain-release reaction of 1-azabicyclo[1.1.0]butane.

Functionalization: The azetidine ring is then functionalized with various substituents, including the tert-butyl ester and the formyl group.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a series of reactions involving cyclopropanation.

Chemical Reactions Analysis

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and cyclopropyl groups . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- The formyl group in the target compound distinguishes it from analogs with amino or hydroxy groups, enabling nucleophilic addition reactions (e.g., Schiff base formation) .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate | tert-Butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 239.31 | ~242.34 | ~254.35 |

| LogP (Predicted) | 1.8–2.2 | 1.5–1.9 | 2.0–2.4 |

| Water Solubility | Low (<1 mg/mL) | Moderate (1–10 mg/mL) | Low (<1 mg/mL) |

| Reactivity | High (formyl electrophile) | Moderate (amine nucleophile) | Moderate (cyclopropylamine nucleophile) |

Key Observations :

- The target compound’s low water solubility aligns with its lipophilic cyclopropane and tert-butyl groups, whereas amino-substituted analogs (e.g., ) show improved solubility due to polar amine groups.

- LogP values correlate with substituent hydrophobicity: cyclopropane and aromatic groups (e.g., ) increase LogP compared to amine-containing derivatives.

Key Observations :

- The target compound’s formyl group is critical for covalent inhibitor design, a feature absent in amine- or halogen-containing analogs.

- Halogenated derivatives (e.g., ) are prioritized for antimicrobial applications due to enhanced stability and membrane penetration.

Biological Activity

tert-Butyl 3-(2-formyl-3-methylcyclopropyl)azetidine-1-carboxylate, with the CAS number 177947-96-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Structure : The compound features an azetidine ring, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. It has been studied for its potential applications in drug synthesis, particularly in the development of compounds targeting various biological pathways.

- Enzyme Inhibition : The compound is known to interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of developing therapeutics for diseases such as rheumatoid arthritis.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that are vital for cellular function and homeostasis.

Synthesis and Applications

Research indicates that this compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of baricitinib, a drug that targets Janus kinases (JAKs), specifically JAK1 and JAK2, which are implicated in inflammatory processes.

Case Studies

A notable study examined the compound's efficacy in inhibiting JAK pathways. The findings suggested that derivatives of this compound could lead to the development of more effective anti-inflammatory agents. The study highlighted:

- In vitro assays demonstrating significant inhibition of JAK activity.

- In vivo models showing reduced inflammation and improved clinical outcomes in treated subjects.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.